

Application Notes and Protocols for Intravitreal Injection of Bevasiranib in Rabbits

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Compound of Interest

Compound Name: *Bevasiranib*

Cat. No.: *B13771529*

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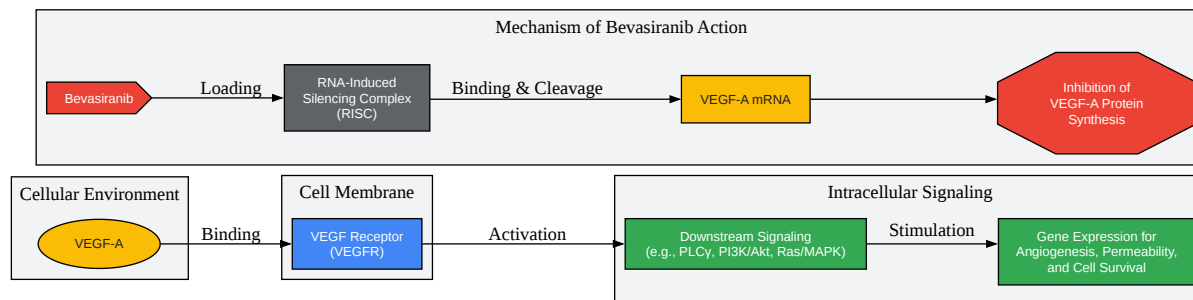
For Researchers, Scientists, and Drug Development Professionals

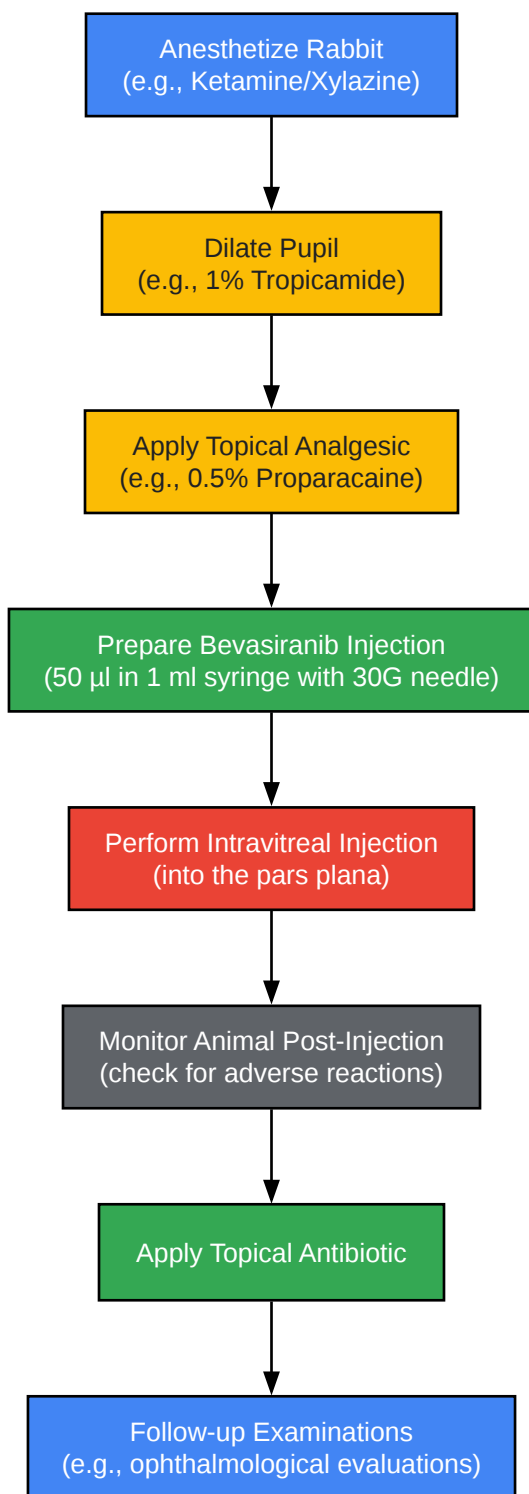
Introduction

Bevasiranib, a small interfering RNA (siRNA) targeting vascular endothelial growth factor A (VEGF-A), is a therapeutic agent investigated for the treatment of neovascular diseases of the eye, such as wet age-related macular degeneration (AMD).^{[1][2][3][4][5]} Preclinical studies in animal models are crucial for evaluating the safety, efficacy, and pharmacokinetics of such novel therapies. The rabbit is a commonly used model in ophthalmic research due to the anatomical similarities of its eye to the human eye.^[6] These application notes provide detailed protocols for the intravitreal injection of **Bevasiranib** in rabbits, based on established experimental procedures.

Mechanism of Action

Bevasiranib functions by silencing the gene expression of VEGF-A, a key signaling protein that promotes the growth of new blood vessels (angiogenesis).^{[3][4]} In conditions like wet AMD, overexpression of VEGF-A leads to abnormal blood vessel growth in the choroid, a layer of tissue under the retina.^[7] These new vessels are fragile and prone to leaking fluid and blood, which can damage the macula and lead to vision loss. By inhibiting the production of VEGF-A, **Bevasiranib** aims to reduce this neovascularization and associated leakage.^{[5][7]}





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- To cite this document: BenchChem. [Application Notes and Protocols for Intravitreal Injection of Bevasiranib in Rabbits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13771529#techniques-for-intravitreal-injection-of-bevasiranib-in-rabbits]

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